4'-(Trifluoromethoxy)acetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRLAETWHFRNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169643 | |
| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-06-0 | |
| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Trifluoromethoxy)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of the Trifluoromethoxy Group on Biological Activity
The trifluoromethoxy (OCF₃) group is a critical substituent that imparts unique and highly desirable properties to the parent molecule. Its influence extends beyond simple substitution, profoundly affecting the electronic character, metabolic fate, and three-dimensional shape of the compound.
Steric and Electronic Contributions to Receptor Binding
The biological activity of a molecule is intimately linked to its ability to bind effectively to a biological target, such as a receptor or enzyme. The trifluoromethoxy group enhances this binding affinity through a combination of steric and electronic effects.
Electronic Effects: The OCF₃ group is powerfully electron-withdrawing, a property stemming from the high electronegativity of the three fluorine atoms. mdpi.combeilstein-journals.org This strong inductive effect can significantly alter the electron distribution across the aromatic ring, influencing the acidity or basicity of other functional groups. researchgate.net For instance, it can lower the basicity of nearby moieties, which may modify their ionization state at physiological pH and thereby affect binding affinity to a target. researchgate.net This electron-withdrawing nature can also enhance non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with the amino acid residues in a receptor's binding pocket. mdpi.com The electronic properties of the OCF₃ group are sometimes compared to those of halogens, leading to its designation as a "super-halogen." beilstein-journals.org
| Property | Trifluoromethoxy (-OCF₃) | Methoxy (B1213986) (-OCH₃) | Methyl (-CH₃) | Chlorine (-Cl) |
| Electronic Effect | Strongly Electron-Withdrawing mdpi.comresearchgate.net | Electron-Donating | Weakly Electron-Donating | Electron-Withdrawing |
| Lipophilicity (Hansch π) | +1.04 mdpi.com | -0.02 | +0.56 | +0.71 |
| Steric Size (van der Waals) | Bulkier than -OCH₃ mdpi.com | Smaller than -OCF₃ | Smaller than -OCF₃ mdpi.com | Similar to -CF₃ mdpi.com |
Modulation of Metabolic Stability and Conformation
A key advantage of incorporating a trifluoromethoxy group into a drug candidate is the significant enhancement of its metabolic stability. mdpi.com
Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the OCF₃ group highly resistant to metabolic degradation. mdpi.com It is particularly effective at blocking oxidative metabolism by cytochrome P450 (CYP450) enzymes. mdpi.com Unlike a simple methoxy group (-OCH₃), which is susceptible to oxidative demethylation, the trifluoromethoxy group's steric hindrance and chemical stability protect it from enzymatic attack, prolonging the drug's circulating half-life and improving its bioavailability. mdpi.com Studies on related compounds have demonstrated that trifluoromethyl groups can provide a "global protective effect" against hepatic metabolism. nih.gov
Conformational Effects: The trifluoromethoxy group possesses greater conformational flexibility compared to a methoxy group. researchgate.net This flexibility can be advantageous, allowing the molecule to adopt a bioactive conformation—the specific three-dimensional arrangement required for optimal interaction with its biological target. By influencing the molecule's preferred shape, the OCF₃ group can improve binding affinity and, consequently, biological activity. researchgate.net
Pharmacophore Elucidation of Acetanilide (B955) Derivatives
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For acetanilide derivatives, the pharmacophore model helps identify the essential structural elements required for activity.
Critical Structural Elements for Target Interaction
Analysis of various acetanilide derivatives reveals a consensus of structural features that are consistently important for biological activity.
The Acetanilide Core: The central acetanilide structure (the N-phenylacetamide unit) is a fundamental scaffold. The amide linkage (-NH-C=O) is a critical feature, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This capability is crucial for anchoring the molecule within a binding site through intermolecular hydrogen bonds. rsc.org
Aromatic Ring Substitution: The pattern of substitution on the phenyl ring is a key determinant of activity. The position of the trifluoromethoxy group at the 4-position is often optimal.
N-Substitutions: In some contexts, substitutions on the amide nitrogen can drastically alter activity. For related benzamidine (B55565) derivatives, N-benzyl groups were found to be important for potency, while replacing them with larger polycyclic systems resulted in a complete loss of activity, highlighting the specific spatial requirements of the binding pocket. nih.gov General studies on acetanilides have shown that adding alkyl groups to the nitrogen atom can diminish both enzyme induction and substrate activity. science.gov
Rational Design of Analogs for Enhanced Bioactivity
Rational drug design uses the knowledge of a compound's SAR and pharmacophore to create new analogs with superior properties. For 4'-(Trifluoromethoxy)acetanilide, this involves systematically modifying its structure to improve its interaction with its target.
The design process often involves bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to enhance activity or improve pharmacokinetics. acs.org For example, the trifluoromethoxy group itself is often used as a bioisostere for other groups to enhance metabolic stability. mdpi.com
Another common strategy is the structural optimization of a lead compound. For instance, in a series of proguanil (B194036) derivatives featuring a 4-trifluoromethoxy phenyl group, modifying the length of an alkyl chain was systematically explored to find the optimal length for anti-proliferative activity. nih.gov This iterative process of design, synthesis, and testing is central to medicinal chemistry. Studies on related structures have shown that even small changes, like altering substituents on a phenyl ring, can lead to significant gains or losses in potency, reinforcing the importance of a rational, data-driven design approach. nih.govnih.gov
| Design Strategy | Example Application | Outcome | Reference |
| Conformational Constraint | Cyclization of a peptide analog to stabilize a β-turn conformation. | 400-fold increase in in vivo potency compared to the linear parent compound. | nih.gov |
| Systematic Side-Chain Modification | Varying the alkyl chain length on proguanil derivatives containing a 4-trifluoromethoxy phenyl moiety. | Identified optimal chain lengths for enhanced biological activity. | nih.gov |
| N-Substitution Analysis | Replacement of an N-benzyl group with various polycyclic moieties in 4-(trifluoromethoxy)benzamidines. | Resulted in a complete loss of activity, defining spatial limits of the binding site. | nih.gov |
Bioisosteric Replacements and Their Pharmacological Impact
Bioisosteric replacement is a key strategy in drug design where an atom or a functional group in a lead compound is substituted with another that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or metabolic profile. drughunter.comcambridgemedchemconsulting.com This approach is predicated on the idea that these replacements will mimic the size, shape, and electronic nature of the original moiety, thus preserving the essential interactions with the biological target while potentially enhancing other characteristics. drughunter.com
In the context of aromatic compounds like this compound, the trifluoromethoxy group itself can be considered a bioisostere of other substituents. Its properties are often compared to groups like trifluoromethyl (-CF3), pentafluorosulfanyl (-SF5), and nitro (-NO2). For instance, in a study on indole-based inhibitors of the AAA ATPase p97, researchers synthesized analogues with various substituents at the C-5 position of the indole (B1671886) ring to probe steric and electronic effects. nih.gov The trifluoromethoxy (-OCF3) analogue was found to be sterically similar to the pentafluorosulfanyl (-SF5) analogue. However, their electronic effects on the indole ring system were significantly different, which in turn impacted their inhibitory activity against the p97 enzyme. nih.gov
While the trifluoromethyl (-CF3) group is a well-studied bioisostere for groups like isopropyl, the trifluoromethoxy (-OCF3) group offers a different set of properties. researchgate.net The oxygen atom introduces a bent geometry compared to the linear C-C bond of a CF3 group attached to a ring, and it alters the electronic influence from purely electron-withdrawing to a more complex interplay of inductive withdrawal and mesomeric donation.
The acetanilide core itself is also subject to bioisosteric replacement. The amide linkage is a critical pharmacophoric element, but it can be susceptible to metabolic hydrolysis. hyphadiscovery.com To address this, medicinal chemists often replace the amide with more stable heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or oxazoles. drughunter.comhyphadiscovery.com These heterocycles can mimic the hydrogen bond donor and acceptor properties of the amide bond while offering improved metabolic stability and potentially modulating the compound's pharmacokinetic profile. drughunter.com For example, 1,2,3-triazoles are considered excellent amide bond replacements as they can act as both hydrogen bond donors and acceptors, similar to the functionality they are replacing. hyphadiscovery.com
The table below summarizes the potential pharmacological impact of replacing key functional groups in a this compound scaffold, based on general principles of bioisosterism.
| Original Group | Bioisosteric Replacement | Potential Pharmacological Impact | Reference |
|---|---|---|---|
| -OCF3 (Trifluoromethoxy) | -CF3, -SF5, -NO2 | Alters steric profile and electronic effects, which can modulate target binding affinity and selectivity. | nih.gov |
| -NH- (Amide Linker) | 1,2,3-Triazole | Improves metabolic stability against hydrolysis while maintaining key hydrogen bonding interactions. | hyphadiscovery.com |
| -NH- (Amide Linker) | Oxadiazole / Oxazole | Can enhance metabolic stability and selectivity, and alter pharmacokinetic properties. | drughunter.com |
| Phenyl Ring | Pyridyl or Thienyl Ring | Can reduce metabolic susceptibility to oxidation, potentially lowering clearance and improving bioavailability. | hyphadiscovery.comacs.org |
Targeted Modifications for Selectivity and Potency
Beyond bioisosteric replacement, targeted modifications involve specific structural changes aimed at maximizing the potency and selectivity of a compound. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is its ability to act on a particular target (e.g., a specific enzyme or receptor) without affecting others, thereby reducing the potential for side effects.
A notable example of targeted modification on an acetanilide-containing scaffold is the development of quinazoline-based Aurora kinase inhibitors. science.gov In this research, a series of 1-acetanilide-4-aminopyrazole-substituted quinazolines were synthesized and evaluated for their ability to inhibit Aurora B kinase, a key protein involved in cell division and a target for cancer therapy.
The SAR studies revealed that the substitution pattern on the acetanilide ring was critical for potency. The researchers systematically explored various substituents at different positions of the phenyl ring of the acetanilide moiety to optimize the interaction with the kinase's binding pocket. This led to the discovery of compounds with high potency in cellular assays. science.gov The combination of potent cellular activity and high free-drug exposure in preclinical models resulted in significant pharmacodynamic changes in tumors, indicative of effective Aurora B kinase inhibition. science.gov
The development of these inhibitors highlights a rational approach to drug design, where initial "fragment" hits are evolved into potent lead compounds through targeted chemical modifications. acsmedchem.org By understanding the specific interactions between the inhibitor and the target protein, often aided by techniques like X-ray crystallography, chemists can make precise changes to the molecule's structure to enhance binding affinity and, consequently, potency and selectivity. acsmedchem.org
The following table illustrates how targeted modifications on a hypothetical acetanilide-based inhibitor scaffold could influence potency against a target kinase.
| Compound | Modification on Acetanilide Ring | Resulting Potency (IC50) | Interpretation | Reference |
|---|---|---|---|---|
| Parent Compound | 4'-(Trifluoromethoxy) | Baseline | Initial lead structure. | |
| Analogue A | Addition of a solubilizing group (e.g., morpholine) | Slight decrease | Modification improves solubility but may slightly hinder optimal binding. | science.gov |
| Analogue B | Introduction of a specific hydrogen bond donor/acceptor | Significant increase | New group forms a key interaction with an amino acid residue in the target's active site. | acsmedchem.org |
| Analogue C | Alteration of substituent position (e.g., from 4' to 3') | Significant decrease | The original position is optimal for fitting into a specific hydrophobic pocket of the target. | science.gov |
These examples underscore that both broad, bioisosteric changes and fine-tuned, targeted modifications are essential tools in the medicinal chemist's arsenal (B13267) for transforming a promising chemical scaffold, such as that of this compound, into a highly effective and selective therapeutic agent.
Pharmacological Investigations and Mechanism of Action
Exploration of Therapeutic Potentials
Research into acetanilide (B955) derivatives and compounds bearing the trifluoromethoxy moiety has revealed a wide spectrum of biological activities. The unique electronic properties and high lipophilicity of the -OCF3 group often enhance a molecule's ability to cross cell membranes and interact with therapeutic targets. ontosight.aibeilstein-journals.org
Anti-inflammatory and Analgesic Activities
Acetanilide derivatives have long been recognized for their potential as anti-inflammatory and analgesic agents. The parent compound of this class, acetanilide itself (also known as Antifebrin), was historically used for its antipyretic and analgesic properties. Modern research focuses on synthesizing new derivatives with improved efficacy.
The mechanism for the anti-inflammatory and analgesic effects of many acetanilide-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes. science.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation. By blocking this pathway, these compounds can reduce inflammation and alleviate pain. While direct studies on 4'-(Trifluoromethoxy)acetanilide are limited, research on analogous structures suggests its potential in this area. For instance, the trifluoromethyl group (-CF3), which is electronically similar to the trifluoromethoxy group, is known to enhance the biological activity of compounds developed as analgesics and anti-inflammatory agents.
Antimicrobial and Antifungal Efficacy
The incorporation of trifluoromethoxy groups is a recognized strategy for developing potent antimicrobial and antifungal agents. The increased lipophilicity conferred by the -OCF3 group can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.
A significant study investigating a series of chalcone (B49325) derivatives substituted with either trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups demonstrated their effectiveness against various pathogens. The findings consistently showed that the compounds featuring the trifluoromethoxy group were more potent than their trifluoromethyl counterparts. This highlights the advantageous properties of the -OCF3 moiety in antimicrobial drug design.
Table 1: Summary of Antimicrobial and Antifungal Activity of Trifluoromethoxy-Substituted Chalcones.
Antineoplastic and Antiproliferative Applications
The trifluoromethoxy group is increasingly being incorporated into novel compounds designed for anticancer therapy. Its ability to enhance metabolic stability and cellular uptake makes it a desirable feature for antineoplastic agents. ontosight.ainih.gov
Several studies on different classes of compounds have demonstrated the potent antiproliferative effects of trifluoromethoxy substitution:
Pyrazoline Derivatives: Novel trifluoromethoxy-substituted pyrazolines have been shown to exhibit significant inhibitory activity against breast cancer cell lines (MCF-7), with potency comparable to the standard chemotherapeutic drug, Doxorubicin. ontosight.ai Molecular docking studies suggest that the -OCF3 moiety interacts favorably within the active site of the epidermal growth factor receptor (EGFR), potentially enhancing the anticancer effect. ontosight.ai
Indole-dione Derivatives: 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown selective cytotoxic effects against lymphoma cells at submicromolar concentrations. nih.gov These compounds are considered promising candidates for the future treatment of leukemia. nih.gov
Proguanil (B194036) Derivatives: A series of new proguanil derivatives featuring a trifluoromethoxy group demonstrated significant antiproliferative activity across five different human cancer cell lines. nih.gov The mechanism of these compounds is linked to the activation of the AMPK signaling pathway, which in turn inactivates the mTOR/p70S6K/4EBP1 pathway, a critical regulator of cell growth and proliferation. nih.gov
These findings collectively suggest that compounds with a trifluoromethoxy group, like this compound, could be valuable scaffolds for the development of new anticancer drugs.
Central Nervous System (CNS) Activity Profiling
The ability of a drug to penetrate the blood-brain barrier is essential for treating central nervous system disorders. The high lipophilicity of the trifluoromethoxy group is known to facilitate cell membrane penetration and can therefore enhance a compound's distribution into the CNS. beilstein-journals.org
While direct neuropharmacological profiling of this compound is not extensively documented, studies on structurally related compounds provide insights into its potential CNS activity:
Modulation of Monoamine Transporters: Research on trifluoromethyl-substituted methcathinone (B1676376) analogs revealed that substitution on the phenyl ring significantly alters activity at monoamine transporters. nih.gov Specifically, 3-CF3 and 4-CF3 substitutions increased potency at the serotonin (B10506) transporter (SERT) while decreasing it at the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters. nih.gov This suggests that trifluoro-group substitution can be used to fine-tune a compound's selectivity for specific neurotransmitter systems.
Sigma Receptor Ligands: A series of trifluoromethoxy-substituted phenylethylene diamines have been identified as high-affinity sigma receptor ligands. nih.gov Sigma receptors are involved in various cellular functions and are considered therapeutic targets for neurological and psychiatric conditions.
Given the known ability of the -OCF3 group to enhance metabolic stability and CNS penetration, this compound and its derivatives are plausible candidates for investigation in neuropharmacology. beilstein-journals.orgnih.gov
Modulation of Specific Biological Targets (e.g., GPR41, COX enzymes)
The biological effects of a compound are defined by its interaction with specific molecular targets. For this compound and related structures, the primary documented target class is the cyclooxygenase (COX) enzymes.
COX Enzymes: As discussed previously (Section 4.1.1), the inhibition of COX-1 and COX-2 is a key mechanism for the anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) and acetanilide derivatives. science.gov This inhibition prevents the biosynthesis of prostaglandins, which are crucial mediators of inflammation and pain signaling.
GPR41: G protein-coupled receptor 41 (GPR41) is a receptor for short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate. nih.govnih.gov It is involved in modulating inflammation and cell proliferation. nih.govnih.gov Currently, there is no published research directly linking this compound to GPR41 modulation. The known ligands for this receptor are structurally distinct from acetanilides.
Cellular and Molecular Mechanism Studies
The therapeutic potential of this compound is rooted in its interactions at the cellular and molecular level. The trifluoromethoxy group plays a crucial role by enhancing properties that govern its biological activity. beilstein-journals.org
The primary molecular mechanism underlying the anti-inflammatory and analgesic activities of acetanilide derivatives is the inhibition of COX enzymes. This action occurs through the blockade of the enzyme's active site, preventing the cyclooxygenation of arachidonic acid to form prostaglandin (B15479496) G2 (PGG2). This initial step is critical for the entire prostaglandin synthesis cascade. By halting this process, the production of pro-inflammatory and pyretic (fever-inducing) prostaglandins is reduced.
For antimicrobial and antifungal efficacy , the mechanism is largely attributed to the physicochemical properties of the molecule. The high lipophilicity conferred by the -OCF3 group enhances the compound's ability to intercalate into and disrupt the integrity of microbial cell membranes. This disruption can lead to leakage of essential cellular components and ultimately cell death.
In antineoplastic applications , trifluoromethoxy-substituted compounds have been shown to act through specific signaling pathways. For example, certain derivatives induce apoptosis (programmed cell death) in cancer cells. nih.goviiarjournals.org This can be achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins or by activating specific signaling cascades like the AMPK pathway, which leads to the shutdown of mTOR-dependent cell growth and proliferation. nih.gov
The potential CNS activity is linked to the molecule's ability to cross the blood-brain barrier and interact with neuroreceptors. The lipophilic nature of the trifluoromethoxy group is key to this penetration. beilstein-journals.org Once in the CNS, related compounds have been shown to selectively modulate the activity of neurotransmitter transporters like SERT or bind to receptors such as the sigma receptor, thereby altering neuronal signaling. nih.govnih.gov
Table 2: Summary of Investigated Mechanisms of Action.
nih.govnih.govPharmacokinetic and Pharmacodynamic Considerations in Lead Optimization
Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to biotransformation by metabolic enzymes srce.hr. High metabolic instability can lead to rapid clearance from the body, reducing a drug's effectiveness, while very high stability might lead to accumulation and toxicity srce.hr.
Assessments are commonly performed in vitro using liver microsomes, which contain key Phase I metabolic enzymes like the cytochrome P450 (CYP) family srce.hrnih.gov. In a typical assay, the test compound is incubated with liver microsomes and an NADPH-regenerating system, and the decrease in the parent compound's concentration over time is measured using techniques like HPLC-MS/MS srce.hr. The results are often expressed as the compound's half-life (t1/2) and intrinsic clearance (CLint) srce.hr.
The trifluoromethoxy group is known to enhance metabolic stability. Fluorine substitution can make adjacent chemical bonds stronger and more resistant to metabolic attack acs.org. Specifically, the trifluoromethoxy group is resistant to oxidation by cytochrome P450 enzymes, which can extend the half-life of a compound in vivo . Studies on related compounds with trifluoromethyl groups have shown a protective effect against hepatic metabolism, resulting in fewer metabolic products compared to non-fluorinated analogs nih.gov.
The table below illustrates typical data obtained from an in vitro metabolic stability assay in human liver microsomes (HLM). This is for demonstrative purposes only.
Table 2: Example Data from an In Vitro Metabolic Stability Assay| Compound | t1/2 (min) | CLint (µL/min/mg protein) | Classification |
|---|---|---|---|
| Compound A (Low Stability) | < 10 | > 100 | High Clearance |
| Compound B (Moderate Stability) | 30 | 23 | Medium Clearance |
| Compound C (High Stability) | > 90 | < 7.7 | Low Clearance |
A compound's ability to be absorbed into the bloodstream and distribute to its target tissues is governed by its physicochemical properties. The trifluoromethoxy group has a profound influence on these characteristics.
Lipophilicity: The -OCF3 group is highly lipophilic, which generally enhances a molecule's ability to permeate biological membranes . This increased lipophilicity can improve absorption from the gastrointestinal tract and facilitate distribution across the blood-brain barrier.
Membrane Permeability: Fluorine-for-hydrogen substitution has been shown to improve Caco-2 cell permeability in some anilide-based compounds acs.org. This effect may be due to the creation of an intramolecular electrostatic interaction between the fluorine and a nearby amide proton, effectively masking a hydrogen bond donor site and making the molecule behave as if it were less polar, thereby enhancing its ability to cross lipid membranes acs.org. The melting point of a compound is also an important property for understanding its absorption and distribution arizona.edu.
Computational Chemistry and Advanced Analytical Characterization
Computational Approaches in Structure-Activity Relationship Prediction
Computational chemistry offers powerful tools to predict how 4'-(Trifluoromethoxy)acetanilide might behave in a biological system, thereby predicting its structure-activity relationships (SAR) before extensive laboratory synthesis and testing.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in drug design for forecasting the binding mode and affinity of a small molecule ligand, such as this compound, with the three-dimensional structure of a protein target. rjptonline.orgsemanticscholar.org The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy, often reported as a docking score in kcal/mol. semanticscholar.orgresearchgate.net
For acetanilide (B955) derivatives, molecular docking studies have been successfully used to explore interactions with enzymes like cyclooxygenases (COX). semanticscholar.orgresearchgate.net In a hypothetical docking study of this compound, the molecule would be positioned within the active site of a target protein. The software would then calculate the most favorable binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's amino acid residues. nih.gov For instance, the trifluoromethyl group, known for its potential to enhance bioactivity, could be analyzed for its role as an anchoring group within the binding pocket. nih.gov The resulting binding energy values help to rank its potential efficacy compared to standard reference compounds.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These calculations provide insights into molecular structure, stability, and reactivity by analyzing the distribution of electrons. For this compound, DFT studies could determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map. nih.govnih.gov
These parameters are crucial for understanding a molecule's chemical reactivity and its ability to participate in interactions. A smaller HOMO-LUMO gap, for example, suggests higher reactivity. nih.gov Such computational analyses have been applied to a wide range of organic molecules to support findings from experimental studies and to predict their behavior. nih.gov
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions within a system, MD provides detailed information on the conformational flexibility and structural stability of a ligand when bound to a protein or when in a solution. nih.govmdpi.com
Following a molecular docking study, MD simulations can be used to assess the stability of the predicted binding pose of this compound within a protein's active site. ajchem-a.com The simulation tracks the movements of the ligand and protein atoms over a set period, typically nanoseconds, allowing researchers to observe whether the initial interactions are maintained. ajchem-a.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. ajchem-a.com This technique provides a more dynamic and realistic view of the ligand-protein interaction than static docking alone. nih.gov
Cheminformatics applies computational methods to data from chemistry to make predictions about the properties of molecules. For this compound, cheminformatics tools can be used to predict a wide range of physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov
Predictive models, such as those available through platforms like ADMETLab 2.0, can estimate properties like solubility, cell permeability, and compliance with drug-likeness rules (e.g., Lipinski's rule of five). nih.gov For example, a study on 4-hydroxyisoleucine (B15566) used such tools to predict its favorable pharmacokinetic profile and low toxicity, supporting its potential as a drug candidate. nih.gov A similar in silico analysis of this compound would provide valuable preliminary data on its potential as a bioactive compound, helping to guide experimental design and prioritize resources.
Spectroscopic and Chromatographic Methods for Compound Characterization
Advanced analytical techniques are indispensable for confirming the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the molecular structure of organic compounds. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov The process involves acquiring various spectra, including 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, which reveal through-bond and through-space connectivities between atoms. hyphadiscovery.com
A crucial application of NMR for this compound was demonstrated in a study of its metabolism in rats. nih.gov Researchers used a combination of ¹⁹F NMR, ¹H NMR, and HPLC-NMR spectroscopy to identify and quantify the metabolites excreted in urine. nih.gov This work confirmed that the trifluoromethoxy group remained metabolically stable. nih.gov
The ¹H NMR spectrum of an acetanilide derivative typically shows distinct signals for the acetyl methyl protons, the N-H proton, and the aromatic protons. The ¹³C NMR spectrum provides complementary information about each unique carbon atom in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the NMR signals allow for the complete assignment of the structure. uni-tuebingen.de
To illustrate the data obtained from an NMR analysis, the table below shows typical chemical shifts for the parent compound, acetanilide. The presence of the 4'-(Trifluoromethoxy) group would further influence the chemical shifts of the aromatic protons and carbons due to its electronic effects.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -CH₃ (acetyl) | ~2.18 | ~24.5 |
| -NH (amide) | ~7.15 (broad) | N/A |
| C=O (carbonyl) | N/A | ~168.0 |
| Aromatic C-H (ortho) | ~7.49 | ~120.2 |
| Aromatic C-H (meta) | ~7.32 | ~128.8 |
| Aromatic C-H (para) | ~7.10 | ~124.3 |
| Aromatic C (ipso, attached to NH) | N/A | ~138.0 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The molecular ion peak corresponds to the intact molecule with one electron removed, directly confirming its molecular mass.
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known behavior of related compounds like acetanilide and other substituted anilides. youtube.comlibretexts.orgnist.gov The molecular ion (M•+) for this compound would be expected at an m/z corresponding to its molecular weight (219.15 g/mol ).
The fragmentation of acetanilides is well-characterized. youtube.comnist.gov A primary cleavage event is the loss of a ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement, resulting in a prominent peak. Another common fragmentation pathway is the cleavage of the amide bond. This can lead to the formation of an acylium cation [CH₃CO]⁺ or the aniline-derived cation [H₂N-C₆H₄-OCF₃]⁺. Further fragmentation of the trifluoromethoxyphenyl portion can also occur.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₉H₈F₃NO]⁺ | 219 |
| Loss of Ketene (-CH₂CO) | [C₇H₆F₃NO]⁺ | 177 |
| 4-Trifluoromethoxyaniline Cation | [C₇H₆F₃NO]⁺ | 177 |
| Acylium Ion | [CH₃CO]⁺ | 43 |
| Loss of Acetyl Radical (-•CH₃CO) | [C₇H₅F₃NO]⁺ | 176 |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of chemical compounds and for separating components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for purity assessment. nih.govsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
Specific, validated HPLC methods for this compound are not widely published in the literature. However, based on methods developed for structurally similar aromatic amides and anilides, a reliable system can be proposed. nih.govtandfonline.comnih.gov A common stationary phase for this type of analysis is a C18 (octadecylsilyl) column, which provides excellent hydrophobic interaction with the aromatic ring of the analyte. nih.govnih.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be employed to achieve optimal separation from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance, such as 254 nm. bme.hu
Table 2: Representative HPLC Conditions for Analysis of this compound
| Parameter | Condition | Rationale / Source Context |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. nih.govtandfonline.com |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Common mobile phase for anilides and related compounds, providing good separation and MS compatibility. sielc.comnih.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. tandfonline.com |
| Column Temperature | 25 °C (Ambient) | Standard operating temperature unless specific selectivity issues arise. tandfonline.com |
| Detection | UV at 254 nm | Aromatic compounds generally show strong absorbance near this wavelength. bme.hu |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
X-ray Crystallography for Three-Dimensional Structural Determination
A search of major crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been publicly reported. However, analysis of related structures, including other substituted anilides and trifluoromethylated aromatic compounds, allows for an informed prediction of its likely solid-state features. researchgate.netd-nb.inforesearchgate.net
It is expected that the crystal structure would be significantly influenced by hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, a common motif in anilides that often leads to the formation of chains or dimers. researchgate.netsemanticscholar.org The bulky and highly electronegative trifluoromethoxy group would also play a critical role in the crystal packing. d-nb.inforesearchgate.net Studies on other trifluoromethylated aromatics show that weak intermolecular interactions, such as F···π (between a fluorine atom and an aromatic ring) or F···F contacts, can be significant in dictating the final packing arrangement. d-nb.inforesearchgate.netjyu.fi The planarity of the anilide group and its orientation relative to the trifluoromethoxy-substituted ring would also be key structural features determined by this analysis.
Table 3: Crystallographic Data Parameters (Hypothetical for this compound)
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₈F₃NO |
| Formula Weight | The mass of one mole of the compound. | 219.16 g/mol |
| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). | Not Reported |
| Space Group | The specific symmetry group of the crystal. | Not Reported |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Not Reported |
| Volume (V) | The volume of the unit cell. | Not Reported |
| Z | The number of molecules per unit cell. | Not Reported |
| Density (calculated) | The calculated density of the crystal. | Not Reported |
| Key Intermolecular Interactions | Dominant forces holding the crystal lattice together. | Expected: N-H···O Hydrogen Bonds, F···π/F···F contacts |
Emerging Research Applications and Future Perspectives
Role in Advanced Materials Science and Engineering
The presence of the trifluoromethoxy group makes 4'-(Trifluoromethoxy)acetanilide a valuable building block in materials science. ontosight.ai Fluorinated functional groups are known to enhance key properties of materials, including thermal stability, chemical resistance, and hydrophobicity. chemimpex.comCurrent time information in Bangalore, IN.
Incorporation into Polymeric Matrices for Enhanced Properties
The incorporation of fluorinated compounds into polymeric matrices is a strategy actively researched to develop advanced materials with superior performance characteristics. While specific studies detailing the incorporation of this compound are not widely documented, research on analogous compounds highlights the potential benefits. For instance, the study of related fluorinated acetamides, such as 2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide, is underway to assess their impact on polymer properties. The introduction of fluorinated segments, like the trifluoromethyl group, into polymer backbones is known to increase the free volume of the polymer, which can improve electrical insulating properties and solubility without significantly compromising thermal stability. researchgate.net Research into novel fluorinated polyamides and polyimides demonstrates that the inclusion of trifluoromethyl (-CF₃) groups can lead to polymers with high glass transition temperatures, excellent thermal stability, and good solubility in common organic solvents. researchgate.netresearchgate.net This body of research suggests that this compound could serve as a valuable monomer or additive for creating high-performance polymers.
Development of Functional Materials
This compound is recognized as a building block for the synthesis of new materials. ontosight.ai The development of functional materials, which possess specific, tailored properties for a given application, often relies on precursors with unique functional groups. The trifluoromethoxy group is particularly noted for its high electronegativity, stability, and ability to increase lipophilicity. mdpi.comontosight.ai These characteristics are sought after in the design of specialized polymers, coatings, and adhesives. chemimpex.comCurrent time information in Bangalore, IN. For example, electrically conductive functional polymers (ECFPs) are a major area of materials research, and their properties can be finely tuned through molecular design, including the addition of specific functional groups to their structure. mdpi.com While not directly cited, the stable and hydrophobic nature that a trifluoromethoxy group can impart is a desirable trait for materials used in demanding environments, such as in advanced electronics or protective coatings.
Contributions to Agrochemical Innovations
The acetanilide (B955) chemical scaffold is the basis for several important herbicides, and the inclusion of fluorine-containing groups like trifluoromethoxy is a key strategy in modern agrochemical design. mdpi.com This is because such groups can enhance the biological activity, metabolic stability, and selectivity of the active ingredient. mdpi.com
Design of Next-Generation Herbicides and Pesticides
Research into new, effective, and selective herbicides is a continuous effort in the agrochemical industry. The core structure of this compound is directly relevant to this research. A key precursor, 4-(trifluoromethoxy)aniline, is used as a starting material in the patented synthesis of novel aryloxyphenoxypropionic acid amide herbicides. google.com In the patented process, the aniline (B41778) derivative is first used to create an intermediate which is then reacted to form the final amide herbicide, demonstrating the utility of the N-(4-(trifluoromethoxy)phenyl) structure as a crucial component for building new herbicidal molecules. google.com
Furthermore, broader research into related structures reinforces this application. Studies on various N-aryl-2-heteroaryloxy-N-isopropyl acetamide (B32628) derivatives have shown good herbicidal activity against common weeds. asianpubs.org Similarly, research on trifluoromethylphenyl amides (TFMPAs) has led to the identification of compounds with strong and broad-spectrum antifungal activity, highlighting their potential as next-generation pesticides. nih.gov The use of related cyanoacetamide derivatives in agrochemical formulations is also explored to enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability. chemimpex.com
Advances in Analytical Reference Standards and Environmental Monitoring
The reliability of chemical analysis is fundamental to research, development, and regulatory oversight. High-purity analytical reference standards are essential for ensuring that measurements are accurate, reproducible, and traceable. This compound is available commercially as an analytical standard, which underpins its role in quality control and monitoring.
Given its role as an intermediate in the synthesis of novel herbicides, a high-purity reference standard of this compound is critical for several analytical applications. google.com It enables developers to quantify the purity of starting materials, identify and quantify impurities in the final agrochemical product, and study the stability of the active ingredient.
In the context of environmental science, analytical standards are indispensable for monitoring the presence of chemical compounds in soil, water, and biological samples. The use of a reference standard allows laboratories to confirm the identity of a detected substance and accurately determine its concentration. As fluorinated agrochemicals are developed and used, the availability of reference standards for their precursors, intermediates like this compound, and degradation products becomes essential for effective environmental monitoring and regulatory enforcement.
Interactive Data Table: Research Applications
| Field of Application | Specific Role of this compound | Key Research Findings & Rationale | Relevant Compound Classes |
| Advanced Materials Science | Potential monomer/additive for enhanced polymer properties. researchgate.net | The trifluoromethoxy group is known to impart improved thermal stability, hydrophobicity, and desirable electronic properties to materials. chemimpex.commdpi.com | Fluorinated Polyamides, Polyimides, Functional Polymers researchgate.netmdpi.com |
| Agrochemical Innovations | A key building block and intermediate for synthesizing next-generation herbicides. google.com | The N-(4-(trifluoromethoxy)phenyl) core structure is patented for use in creating novel amide herbicides. Related acetamides show potent herbicidal and fungicidal activity. google.comasianpubs.orgnih.gov | Aryloxyphenoxypropionic Acid Amides, Trifluoromethylphenyl Amides google.comnih.gov |
| Analytical Chemistry | Available as a high-purity analytical reference standard. | Essential for quality control in agrochemical synthesis and for the development of methods for environmental monitoring of fluorinated compounds. google.com | Analytical Reference Materials, Pesticide Standards |
Future Directions in Drug Discovery for Trifluoromethoxyacetanilides
The unique physicochemical properties of the trifluoromethoxy group, such as enhanced lipophilicity and metabolic stability, position trifluoromethoxyacetanilides as a promising scaffold for future drug discovery endeavors. Research into related compounds like 3'-Bromo-4'-(trifluoromethoxy)acetanilide has highlighted their value as intermediates in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents. The future of this compound class in medicinal chemistry is poised to explore novel biological interactions, embrace multi-targeted therapeutic strategies, and leverage the power of computational and artificial intelligence-driven design.
Exploration of Novel Biological Targets
While current research has established the utility of trifluoromethoxyacetanilides as synthetic intermediates, a significant future direction lies in the systematic exploration of their potential to interact with novel biological targets. The trifluoromethoxy group's ability to enhance a molecule's interaction with hydrophobic regions of proteins suggests that these compounds could be effective modulators of targets that have proven difficult for more polar molecules.
Future research initiatives will likely focus on:
Systematic Screening: Large-scale screening of this compound and its derivatives against diverse panels of enzymes, receptors, and ion channels to uncover previously unknown biological activities.
Target-Based Design: Using the acetanilide scaffold as a starting point for designing focused libraries aimed at specific protein families, such as kinases, proteases, or nuclear receptors, which are implicated in a wide range of diseases.
Chemical Proteomics: Employing probe-based derivatives of trifluoromethoxyacetanilides to identify their binding partners directly within complex biological systems, thereby revealing novel targets and pathways.
The exploration of these avenues could lead to the identification of first-in-class therapeutics for a variety of indications, building upon the foundational chemical attributes of the trifluoromethoxyacetanilide core.
Development of Multi-Targeted Therapeutics
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by the development of multi-targeted therapeutics, which can offer improved efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. pharmacytimes.comfiercepharma.com The trifluoromethoxyacetanilide structure is well-suited for this approach, offering multiple points for chemical modification to engage different biological targets simultaneously.
Future strategies may include:
Rational Design of Dual Inhibitors: Modifying the core structure to incorporate pharmacophores known to interact with two distinct but complementary targets. For instance, a derivative could be engineered to inhibit both a key cancer-promoting enzyme and a protein involved in a resistance pathway.
Fragment-Based Linking: Combining a trifluoromethoxyacetanilide fragment that binds to one target with another molecular fragment known to bind a second target, creating a single, chimeric molecule with dual activity.
In Silico Modeling: Utilizing computer simulations to predict how modifications to the trifluoromethoxyacetanilide scaffold will affect its binding affinity for multiple targets, guiding the synthesis of the most promising candidates. fiercepharma.com
The development of such multi-targeted agents represents a sophisticated evolution in drug design, where compounds like this compound can serve as a versatile starting platform.
| Research Direction | Focus Area | Potential Outcome |
| Novel Target Exploration | Systematic screening and chemical proteomics | Identification of new therapeutic uses for trifluoromethoxyacetanilides. |
| Multi-Targeted Therapeutics | Rational design of dual-acting inhibitors | Development of more effective drugs for complex diseases like cancer. pharmacytimes.comfiercepharma.com |
| AI-Driven Compound Design | Generative models and predictive analytics | Accelerated discovery and optimization of novel drug candidates. nih.govpharmaceutical-technology.com |
Integration of Artificial Intelligence in Compound Design
Key applications of AI in this context include:
Predictive Modeling (QSAR and ADME/T): AI algorithms can be trained on existing chemical data to build highly accurate Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual trifluoromethoxyacetanilide derivatives, allowing researchers to prioritize the most promising compounds for synthesis. Furthermore, AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new designs, reducing the risk of late-stage failures. nih.gov
De Novo Drug Design: Generative AI models can design novel trifluoromethoxyacetanilide derivatives from the ground up. nih.gov By providing the desired target properties, these models can generate molecular structures that are optimized for specific biological functions, potentially leading to compounds with higher potency and selectivity than could be found through traditional screening methods. nih.govpharmaceutical-technology.com
Virtual Screening: AI can rapidly screen massive virtual libraries containing millions of potential trifluoromethoxyacetanilide analogues against a specific biological target. nih.gov This process significantly reduces the time and cost associated with identifying initial hit compounds compared to physical high-throughput screening.
| AI Application | Description | Relevance to Trifluoromethoxyacetanilides |
| Predictive Modeling | Use of algorithms to forecast biological activity (QSAR) and pharmacokinetic properties (ADME/T). nih.gov | Efficiently prioritizes which novel derivatives to synthesize and test. |
| De Novo Design | AI generates entirely new molecular structures optimized for a specific biological target. nih.gov | Creates innovative compounds that may not be conceived through traditional chemistry. |
| Virtual Screening | Computationally tests large libraries of virtual compounds for binding affinity to a target. nih.gov | Rapidly identifies potential lead compounds from a vast chemical space of derivatives. |
| Target Identification | AI analyzes multiomics and biological data to identify and validate novel drug targets. nih.gov | Uncovers new disease pathways where trifluoromethoxyacetanilides could be effective. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-(Trifluoromethoxy)acetanilide, and how can purity be optimized?
- Methodology : The compound is synthesized via acetylation of 4-(trifluoromethoxy)aniline using acetic anhydride or acetyl chloride in anhydrous conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 110–115°C based on structural analogs) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). The trifluoromethoxy group may reduce nucleophilicity of the aniline, requiring extended reaction times.
Q. How can spectroscopic techniques differentiate this compound from structurally similar acetanilides?
- Methodology :
- NMR : <sup>1</sup>H NMR shows a singlet for the acetyl group (~2.1 ppm) and distinct splitting patterns for aromatic protons (J = 8–9 Hz for para-substitution). <sup>19</sup>F NMR exhibits a singlet near −58 ppm for the −OCF3 group .
- IR : Stretch at ~1250 cm<sup>−1</sup> (C–O of trifluoromethoxy) and ~1660 cm<sup>−1</sup> (amide C=O) .
- Mass Spectrometry : ESI-MS [M+H]<sup>+</sup> at m/z 220.1 (calculated for C9H8F3NO2).
Q. What are the critical physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C), moderately soluble in DMSO (>50 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Hydrolytically stable under neutral pH but susceptible to strong acids/bases. Store desiccated at −20°C to prevent amide bond cleavage .
Advanced Research Questions
Q. How does the trifluoromethoxy group impact electrophilic substitution reactivity in synthetic derivatization?
- Methodology : The −OCF3 group is a strong electron-withdrawing meta-director. Nitration (HNO3/H2SO4) yields 3-nitro derivatives, while bromination (Br2/FeBr3) occurs at the meta position. Confirm regioselectivity via NOESY or X-ray crystallography .
- Data Contradictions : Computational predictions (DFT) may conflict with experimental yields due to steric hindrance from the bulky −OCF3 group. Validate with kinetic studies .
Q. What computational models predict the environmental fate of this compound?
- Methodology : Estimate soil adsorption (Koc) using the EPA EPI Suite™: log Kow ~1.5 (experimental) predicts moderate mobility (Koc ~30–40 mL/g). Compare with batch equilibrium experiments using OECD Guideline 121 .
- Contradictions : Predicted biodegradation (BIOWIN model: 2.5) suggests slow breakdown, but microbial assays may show faster degradation due to hydrolytic enzymes targeting the amide bond .
Q. How can contradictions between experimental and simulated solubility data be resolved?
- Methodology : Use COSMO-RS or MD simulations to account for solvent–solute interactions. For example, acetonitrile’s dipole moment enhances solubility of the polar amide group. Validate with shake-flask experiments (HPLC quantification) at 25°C .
- Key Data : Excess solubility (ln x<sup>E</sup>) peaks near xb = 0.7 (b = co-solvent fraction). Deviations >10% require re-evaluating force field parameters .
Q. What analytical strategies quantify metabolites in pharmacokinetic studies?
- Methodology : Use LC-MS/MS with deuterated internal standards (e.g., d3-4'-(Trifluoromethoxy)acetanilide). Hydroxylation at the para position generates a primary metabolite; detect using MRM transitions (m/z 220 → 178) .
- Challenges : The −OCF3 group may suppress ionization; optimize ESI source parameters (capillary voltage: 3.5 kV, desolvation temp: 400°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
